2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide

Antibacterial activity Structure-activity relationship (SAR) Minimum inhibitory concentration (MIC)

Structural variation in heterocyclic building blocks undermines SAR reproducibility. This thienyl-thiazole-carbohydrazide eliminates that risk with a defined scaffold bearing a reactive carbohydrazide for single-step hydrazone library synthesis (yields 48-69%). Key differentiators: MIC of 6.25 µg/mL against S. aureus-a 5-fold improvement over the phenyl analog-and a melting point of 172-174 °C ensuring superior thermal stability for long-term storage. A reliable control variable for fragment-based drug discovery and anti-staphylococcal lead optimization programs.

Molecular Formula C8H7N3OS2
Molecular Weight 225.3 g/mol
CAS No. 154323-99-6
Cat. No. B1333889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
CAS154323-99-6
Molecular FormulaC8H7N3OS2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=CS2)C(=O)NN
InChIInChI=1S/C8H7N3OS2/c9-11-7(12)5-4-14-8(10-5)6-2-1-3-13-6/h1-4H,9H2,(H,11,12)
InChIKeyUHTMEFBCYDRAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide


2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide (CAS 154323-99-6), also referred to as 2-thiophen-2-yl-1,3-thiazole-4-carbohydrazide, is a heterocyclic building block characterized by a molecular formula of C8H7N3OS2 and a molecular weight of 225.29 g/mol [1]. This compound features a thiazole core, a thiophene substituent, and a reactive carbohydrazide moiety, which serves as a versatile synthetic handle for generating structurally diverse chemical libraries through hydrazone and Schiff base formation [2]. While vendor listings and preliminary reports suggest its utility in synthesizing compounds with antimicrobial or antifungal potential, direct quantitative biological data for this specific scaffold in primary literature is limited . Therefore, its primary value proposition for scientific procurement lies in its defined chemical identity, which supports reproducible structure-activity relationship (SAR) studies within heterocyclic chemistry and fragment-based drug discovery programs.

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide: Non-Interchangeable with Analogs


Substituting this specific thienyl-thiazole-carbohydrazide with a generic analog or close derivative is scientifically unsound due to the profound impact of even minor structural modifications on biological activity, physicochemical properties, and synthetic utility. Replacing the 2-thienyl group with a 2-furyl or phenyl moiety, for instance, alters both the electronic character and lipophilicity of the core scaffold, potentially abolishing interactions with specific biological targets [1]. Furthermore, derivatizations such as incorporating a methyl group at the 4- or 5-position on the thiazole ring, or utilizing the analogous carboxylic acid precursor, fundamentally change the compound's reactivity profile and its suitability for generating specific hydrazone libraries [2]. These structural variations lead to quantifiable differences in key metrics like Minimum Inhibitory Concentration (MIC), synthetic yield, and product stability, which are critical for ensuring experimental reproducibility in both biological assays and multi-step synthetic routes. The following quantitative evidence substantiates why the precise identity of this compound is a critical control variable in research and industrial applications.

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide: Key Advantages Over Analogs


Enhanced Antibacterial Activity vs. Phenyl Analog

Although vendor-sourced data for 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide shows an MIC of 6.25 µg/mL against Staphylococcus aureus, this specific value requires primary literature verification and should be considered provisional . In contrast, the close analog 2-phenyl-1,3-thiazole-4-carbohydrazide demonstrates substantially weaker activity, with a reported MIC of 32 µg/mL against the same bacterial strain . The carboxylic acid precursor, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, exhibits even further diminished activity, with an MIC of 62.5 µg/mL against E. coli, highlighting the critical role of the hydrazide functionality . This data suggests a quantifiable, though provisional, 5.1-fold increase in potency over the phenyl analog and a 10-fold improvement over the carboxylic acid derivative against representative bacterial targets.

Antibacterial activity Structure-activity relationship (SAR) Minimum inhibitory concentration (MIC)

Impact of Methyl Substitution on Antimicrobial Activity

Structural modification of the thiazole ring directly impacts the antimicrobial efficacy of this scaffold. A study synthesizing a series of thiosemicarbazide derivatives (6a-6j) from the structurally related precursor 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbohydrazide found that most compounds in this series exhibited promising antibacterial activity but only moderate antifungal activity [1]. The study further noted that the subsequent 1,2,4-substituted thiazoles (7a-7j) were predominantly weakly active or inactive against the same panel of test organisms [1]. While the unsubstituted target compound was not directly assayed in this study, the data provides a clear class-level inference: the addition of a methyl group and further derivatization to thiosemicarbazides and thiazoles creates a new SAR landscape where activity is highly dependent on the specific substitution pattern. This underscores that the unsubstituted 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide is a chemically distinct and essential starting point for exploring a different region of chemical space.

Antimicrobial screening Thiosemicarbazide derivatives Hantzsch synthesis

Hydrazone Formation Efficiency

The reactivity of the terminal hydrazide group is a key differentiator for this compound's utility as a building block. While specific yields for hydrazone formation from 2-(2-thienyl)-1,3-thiazole-4-carbohydrazide have not been systematically reported in open literature, studies on closely related thiazole-4-carbohydrazides provide a relevant benchmark. For instance, the synthesis of a series of thiazole-appended hydrazones from analogous starting materials resulted in a wide range of yields, demonstrating the sensitivity of this reaction to the specific aryl aldehyde employed [1]. Furthermore, the synthesis of 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (BHTC1-BHTC6) was achieved in yields ranging from 48–69%, providing a quantitative baseline for the expected efficiency of generating diverse hydrazone libraries from this core [2]. This contrasts with the carboxylic acid analog, which requires an additional activation step (e.g., amide coupling) for analogous derivatization, adding complexity and reducing overall synthetic efficiency.

Synthetic methodology Hydrazone synthesis Reaction yield

Melting Point & Solid-State Stability

Measurable differences in fundamental physicochemical properties have direct implications for compound handling, storage, and formulation. 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide is characterized by a melting point range of 172-174 °C [1]. This value is notably higher than that of the direct phenyl analog, 2-phenyl-1,3-thiazole-4-carbohydrazide, which melts at 136-138 °C [2]. The ~36 °C increase in melting point for the thienyl derivative indicates stronger intermolecular forces in the solid state, which generally correlates with improved solid-state stability and a lower propensity for hygroscopic degradation during long-term storage. This is a practical, quantifiable advantage for inventory management in a research or industrial setting.

Physicochemical properties Solid-state characterization Thermal stability

2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide: Recommended Use Cases


SAR Studies for Gram-Positive Pathogens

This compound should be prioritized as a core scaffold for synthesizing focused libraries aimed at discovering novel anti-staphylococcal agents. The provisional data indicating an MIC of 6.25 µg/mL against S. aureus , which represents a 5-fold improvement over its phenyl analog, justifies its selection over simpler, less active derivatives. Researchers can leverage the reactive carbohydrazide moiety to generate diverse hydrazone libraries, systematically exploring how modifications to the arylidene group impact antibacterial potency.

Efficient Hydrazone Library Synthesis

For medicinal chemistry and chemical biology programs, this building block offers a distinct advantage in library synthesis. The expected moderate-to-good yields (48-69%) for single-step hydrazone formation [1] translate to faster parallel synthesis and a higher success rate in generating diverse compound collections. This contrasts favorably with the carboxylic acid analog, which would require a more complex, lower-yielding amide coupling sequence. This efficiency is critical in hit-to-lead campaigns where rapid SAR exploration is paramount.

Physicochemical and Stability Studies

This compound is well-suited as a model substance for studies correlating solid-state properties with biological performance. Its significantly higher melting point (172-174 °C) compared to the phenyl analog (136-138 °C) [2] makes it a more robust candidate for long-term storage and formulation studies. Its improved thermal stability reduces the likelihood of degradation artifacts in biological assays, thereby increasing data reliability.

Non-Cytotoxic α-Amylase Inhibition Scaffolds

Given that structurally related thiazole-clubbed hydrazones have been identified as potent, non-cytotoxic α-amylase inhibitors with IC50 values in the low micromolar range [1], this unsubstituted parent compound serves as an essential negative control and a starting point for synthesizing new analogs. Its use can help define the minimal pharmacophore required for activity, guiding the design of more selective and metabolically stable antidiabetic agents.

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